

## **Commercial sources and purchasing CP-195543**

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Compound of Interes	st	
Compound Name:	CP-195543	
Cat. No.:	B1669470	Get Quote

## **Application Notes and Protocols: CP-195543**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**CP-195543** is a potent and selective antagonist of the leukotriene B4 (LTB4) receptor. LTB4 is a powerful inflammatory mediator involved in a wide range of inflammatory diseases. By blocking the LTB4 receptor, **CP-195543** can inhibit the downstream signaling pathways that lead to inflammation, making it a valuable tool for research in areas such as arthritis, inflammatory bowel disease, and psoriasis. These application notes provide detailed protocols for in vitro and in vivo studies using **CP-195543** to investigate its anti-inflammatory properties.

## **Commercial Sources and Purchasing**

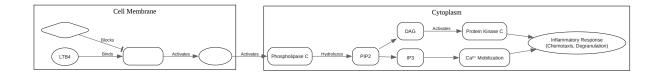
**CP-195543** is available from several commercial suppliers for research purposes. The following table summarizes key information from some of these sources. Researchers should verify the product specifications and availability directly with the suppliers.



Supplier	Catalog Number	Purity	Available Quantities
MedChemExpress	HY-101435	>98%	5 mg, 10 mg, 50 mg, 100 mg
Selleck Chemicals	S6692	>98%	5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical	10009217	≥98%	1 mg, 5 mg, 10 mg

## **Mechanism of Action and Signaling Pathway**

**CP-195543** acts as a selective antagonist of the high-affinity LTB4 receptor (BLT1). LTB4, a potent lipid chemoattractant, binds to BLT1 on the surface of immune cells, particularly neutrophils. This binding initiates a G-protein-coupled signaling cascade, leading to downstream effects such as calcium mobilization, activation of protein kinase C (PKC), and ultimately, cellular responses like chemotaxis, degranulation, and production of reactive oxygen species (ROS). **CP-195543** competitively inhibits the binding of LTB4 to its receptor, thereby blocking these pro-inflammatory cellular responses.



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Figure 1: LTB4 Signaling Pathway and Inhibition by CP-195543.

# Experimental Protocols In Vitro Assays



### 1. LTB4 Receptor Binding Assay

This assay measures the ability of **CP-195543** to displace radiolabeled LTB4 from its receptor on cell membranes.

- Materials:
  - Human neutrophil membranes (prepared from isolated neutrophils)
  - [3H]LTB4 (radioligand)
  - o CP-195543
  - Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl<sub>2</sub>, 1 mM EDTA)
  - Glass fiber filters
  - Scintillation fluid and counter
- Protocol:
  - Prepare a dilution series of CP-195543.
  - In a microtiter plate, combine the neutrophil membranes, [3H]LTB4 (at a concentration near its Kd), and varying concentrations of **CP-195543** or vehicle control.
  - Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
  - Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
  - Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
  - Place the filters in scintillation vials with scintillation fluid.
  - Quantify the radioactivity using a scintillation counter.
  - Calculate the specific binding and determine the IC<sub>50</sub> value of CP-195543.



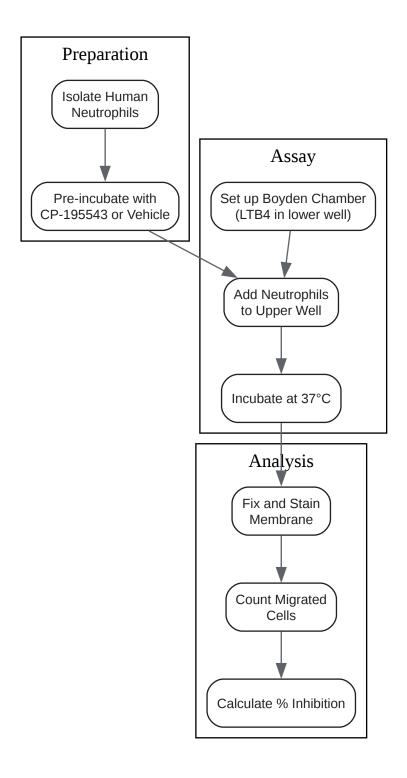
#### 2. Neutrophil Chemotaxis Assay

This assay assesses the ability of **CP-195543** to inhibit neutrophil migration towards an LTB4 gradient.

- Materials:
  - Isolated human neutrophils
  - o LTB4
  - CP-195543
  - Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
  - Assay medium (e.g., HBSS with 0.1% BSA)
  - Staining solution (e.g., Diff-Quik)
  - Microscope
- Protocol:
  - Isolate neutrophils from fresh human blood using a density gradient centrifugation method.
  - Resuspend the neutrophils in assay medium.
  - Pre-incubate the neutrophils with various concentrations of CP-195543 or vehicle control.
  - Place LTB4 (chemoattractant) in the lower wells of the chemotaxis chamber.
  - Place the polycarbonate membrane over the lower wells.
  - Add the pre-incubated neutrophil suspension to the upper wells.
  - Incubate the chamber at 37°C in a humidified incubator for 1-2 hours.
  - After incubation, remove the membrane, fix, and stain it.



- Count the number of neutrophils that have migrated to the lower side of the membrane using a microscope.
- Calculate the percentage of inhibition of chemotaxis for each concentration of CP-195543.



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